4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole ring, which is a type of aromatic organic compound. The presence of these functional groups could suggest potential bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the pyrazole ring. The ethyl, methyl, and carboxamide groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazole rings will contribute to the rigidity of the molecule, while the ethyl, methyl, and carboxamide groups could influence its polarity and solubility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and pyrazole rings, as well as the ethyl, methyl, and carboxamide groups. The nitrogen atoms in the rings and the carboxamide group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research into pyrazolopyrimidine derivatives, including structures similar to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, has shown their potential in various scientific applications. These compounds have been synthesized and evaluated for their anticancer and anti-inflammatory properties, demonstrating significant bioactivity in preclinical models. For instance, studies on novel pyrazolopyrimidines derivatives highlighted their role as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in medical research and drug development (Rahmouni et al., 2016).
Antiviral and Antimicrobial Activities
Derivatives closely related to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide have been explored for their antiviral and antimicrobial activities. These compounds have shown promise in preclinical studies for their efficacy against various pathogens. For example, some pyrazolopyrimidine analogues have demonstrated significant antiviral activity, offering a new avenue for therapeutic intervention against viral infections (Saxena et al., 1990).
Antitumor Potential
The antitumor potential of pyrazolopyrimidine derivatives has also been a focus of scientific research, with several studies reporting the synthesis and evaluation of these compounds for their growth inhibitory properties against various cancer cell lines. This research underscores the potential of these compounds in oncology, providing a basis for the development of novel anticancer therapies (Deady et al., 2003).
Enzyme Inhibition
Further studies have explored the role of pyrazolopyrimidine derivatives as enzyme inhibitors, with specific focus on their ability to modulate the activity of enzymes implicated in disease processes. This research avenue highlights the therapeutic applications of these compounds in treating diseases characterized by aberrant enzyme activity (Zhang et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-19-7-8-20(14(22)13(19)21)15(23)16-9-12-10-5-4-6-11(10)17-18(12)2/h3-9H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAFDPYFPBVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.